The Journey of a Landmark Antiviral: A Technical Guide to PMPA (Tenofovir) as a Research Compound
The Journey of a Landmark Antiviral: A Technical Guide to PMPA (Tenofovir) as a Research Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA), more commonly known as Tenofovir. We will navigate its history from a promising research compound to the cornerstone of antiretroviral therapy. This document focuses on the technical aspects relevant to its use in a research setting, including its formulation as a sodium salt for experimental use.
Introduction: The Dawn of a New Class of Antivirals
PMPA emerged as a highly potent and selective inhibitor of viral reverse transcriptase, heralding a new era in the fight against retroviruses, most notably the Human Immunodeficiency Virus (HIV).[1] As a nucleotide analogue, its mechanism of action offered a distinct advantage over its nucleoside counterparts. This guide will dissect the scientific journey of PMPA, from its foundational preclinical studies to the insights that propelled its development into globally recognized medicines.
Physicochemical Properties of PMPA
Understanding the fundamental properties of a research compound is critical for its effective application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C9H14N5O4P | [2] |
| Molecular Weight | 287.213 g/mol | [2] |
| Appearance | White crystalline substance | [3] |
| Solubility (Water) | ~5 mg/mL | [3] |
| pKa | 3.75 | [4] |
| LogP | 1.25 | [4] |
Note on "PMPA Sodium": While PMPA can be isolated as a sodium salt, in a research context, the sodium salt is most often prepared in situ for formulation purposes, particularly for intravenous or in vitro studies. This is achieved by dissolving PMPA in an aqueous solution and adjusting the pH to a physiological range (typically ~7.4) with sodium hydroxide. This process forms the sodium salt of the phosphonate group, enhancing its solubility and suitability for biological assays.
Mechanism of Action: A Targeted Disruption of Viral Replication
PMPA's efficacy lies in its ability to selectively inhibit viral reverse transcriptase, a key enzyme in the replication cycle of retroviruses like HIV.[5]
Cellular Uptake and Activation
Once inside a cell, PMPA undergoes two sequential phosphorylation steps, catalyzed by cellular kinases, to form its active metabolite, tenofovir diphosphate (TFV-DP).[2][6]
Caption: Intracellular phosphorylation of PMPA.
Inhibition of Reverse Transcriptase
TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for the viral reverse transcriptase enzyme.[2] Its incorporation into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, effectively halting viral replication.[3][5]
Caption: Competitive inhibition of HIV reverse transcriptase by Tenofovir Diphosphate.
Synthesis and Formulation of PMPA for Research
Synthesis of PMPA
The synthesis of PMPA has been approached through various routes. A common method involves the following key steps:
-
Preparation of the Chiral Precursor: The synthesis often starts from a chiral building block like (R)-glycidol or (R)-propylene carbonate to establish the correct stereochemistry.
-
Coupling with Adenine: The chiral precursor is then coupled with adenine to form the (R)-9-(2-hydroxypropyl)adenine intermediate.
-
Phosphonomethoxylation: This intermediate is subsequently reacted with a phosphonomethoxylating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate, to introduce the phosphonate group.
-
Hydrolysis: The final step involves the hydrolysis of the phosphonate esters to yield PMPA.[7][8][9]
Preparation of PMPA Sodium Solution for In Vitro and In Vivo Studies
For most research applications, a stock solution of PMPA sodium is prepared.
Protocol: Preparation of a 10 mg/mL PMPA Sodium Stock Solution
-
Weighing: Accurately weigh the desired amount of PMPA monohydrate.
-
Dissolution: Add a portion of the final volume of sterile, pyrogen-free water or a suitable buffer (e.g., phosphate-buffered saline).
-
pH Adjustment: While stirring, slowly add a solution of 1N sodium hydroxide dropwise until the PMPA is fully dissolved and the pH of the solution is approximately 7.4.
-
Final Volume Adjustment: Bring the solution to the final desired volume with the solvent.
-
Sterilization: Sterilize the solution by filtration through a 0.22 µm filter.
-
Storage: Store the solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
In Vitro Research Applications
PMPA has been extensively studied in vitro to characterize its antiviral activity and cellular pharmacology.
Anti-HIV Activity Assays
The antiviral activity of PMPA is typically assessed in cell culture models using human T-lymphoid cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs).[10]
Protocol: General Anti-HIV Assay
-
Cell Seeding: Seed the target cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Add serial dilutions of the PMPA sodium solution to the wells.
-
Viral Infection: Infect the cells with a known titer of HIV-1.
-
Incubation: Incubate the plates for a period of 3-7 days.
-
Assessment of Viral Replication: Measure the extent of viral replication using methods such as:
-
p24 Antigen ELISA: Quantifies the amount of the viral core protein p24 in the culture supernatant.[11]
-
Reverse Transcriptase Activity Assay: Measures the activity of the reverse transcriptase enzyme in the supernatant.
-
Cytopathic Effect (CPE) Assay: Visually assesses the virus-induced cell death.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.
Combination Antiviral Studies
In vitro studies have been crucial in evaluating the synergistic, additive, or antagonistic effects of PMPA when combined with other antiretroviral agents.[11] These studies are essential for designing effective combination antiretroviral therapies (cART). PMPA has demonstrated synergistic anti-HIV activity when combined with zidovudine (AZT) and additive effects with many other reverse transcriptase inhibitors and protease inhibitors.[11]
In Vivo Research Applications
Preclinical in vivo studies in animal models were pivotal in establishing the safety and efficacy profile of PMPA.
Simian Immunodeficiency Virus (SIV) Macaque Model
The SIV-infected rhesus macaque model has been instrumental in evaluating the prophylactic and therapeutic potential of PMPA.[12][13]
Protocol: SIV Prophylaxis Study in Macaques
-
Animal Acclimatization: Acclimate rhesus macaques to the study conditions.
-
Drug Administration: Administer PMPA (typically via subcutaneous injection of a sterile sodium salt solution) at a specified dose and schedule (e.g., once daily).[12]
-
Viral Challenge: Expose the animals to a pathogenic strain of SIV (e.g., SIVmac251) via an appropriate route (e.g., intravenous, rectal).[13]
-
Monitoring: Monitor the animals for signs of infection by measuring:
-
Plasma Viral Load: Quantify the amount of SIV RNA in the plasma using real-time PCR.[12]
-
Anti-SIV Antibodies: Detect the presence of antibodies against SIV proteins.
-
CD4+ T-cell Counts: Monitor for depletion of this critical immune cell population.
-
-
Data Analysis: Compare the rates of infection and disease progression between the PMPA-treated and control groups.
Pharmacokinetic Studies
Pharmacokinetic studies in animal models, such as dogs and macaques, have been essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of PMPA.[13] These studies revealed that while PMPA has excellent antiviral activity, its oral bioavailability is low, which led to the development of prodrugs.[4]
The Transition to Clinical Use: The Prodrug Strategy
The low oral bioavailability of PMPA prompted the development of prodrugs to enhance its absorption from the gastrointestinal tract.[4] This led to the successful development and clinical use of:
-
Tenofovir Disoproxil Fumarate (TDF): An ester prodrug of tenofovir that is more readily absorbed orally and is then rapidly converted to tenofovir in the body.[4][14]
-
Tenofovir Alafenamide (TAF): A newer phosphonamidate prodrug that more efficiently delivers tenofovir into target cells, resulting in higher intracellular concentrations of the active metabolite and lower plasma concentrations of tenofovir, which is associated with an improved renal and bone safety profile.[14][15]
Caption: Development of oral prodrugs from PMPA.
Conclusion
PMPA stands as a testament to the power of targeted drug design and rigorous preclinical evaluation. Its journey from a laboratory compound to a life-saving medicine has not only transformed the treatment of HIV and Hepatitis B but also provided a valuable tool for researchers studying viral replication and antiviral drug development. Understanding the history and technical nuances of PMPA, including its formulation as a sodium salt for experimental use, provides a solid foundation for its continued application in scientific discovery.
References
- De Clercq, E. (2009). The history of antiretrovirals: key discoveries and milestones. Reviews in Medical Virology, 19(4), 189-201.
- Van Rompay, K. K., et al. (2002). Structured Treatment Interruptions with Tenofovir Monotherapy for Simian Immunodeficiency Virus-Infected Newborn Macaques. Journal of Virology, 76(18), 9205-9217.
- Garcia-Lerma, J. G., et al. (2008). Prevention of Rectal SHIV Transmission in Macaques by Daily or Intermittent Prophylaxis with Emtricitabine and Tenofovir. PLoS Medicine, 5(2), e28.
- Babusis, D., et al. (2013). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy, 57(3), 1259-1268.
- Gilead Sciences. (2019). VIREAD® (tenofovir disoproxil fumarate)
- Massud, I., et al. (2013). Viral dissemination and immune activation modulate antiretroviral drug levels in lymph nodes of SIV-infected rhesus macaques. Frontiers in Microbiology, 4, 102.
- Cayman Chemical. (n.d.).
- Borroto-Esoda, K., et al. (2006). In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine. Antiviral Therapy, 11(4), 487-495.
- Ruprecht, R. M., et al. (2010). In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS ONE, 5(2), e9310.
- CN105254670A - Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine.
- ChemBK. (n.d.). (R)-9-[2-(Phosphonomethoxy)propyl]adenine(PMPA)
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Experiments with 2-PMPA (Sodium).
- Ren, X. (2016). Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine.
- KEARNEY, B. P., et al. (2004). The Pharmacokinetics and Bioavailability of a Novel Oral Prodrug of Tenofovir: A Phase I Study of Tenofovir Disoproxil Fumarate in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 75(3), 217-224.
- Margot, N. A., et al. (2015). Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. Antimicrobial Agents and Chemotherapy, 59(10), 5917-5924.
- Gilead Sciences. (2012).
- Rohan, L. C., et al. (2010). In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS ONE, 5(2), e9310.
- Starrett, J. E., et al. (1994). Synthesis and in vivo evaluation of prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine. Journal of Medicinal Chemistry, 37(12), 1857-1864.
- Patel, R., et al. (2023). Niosomal Formulations and Characterization of Tenofovir Disoproxil Fumarate. International Journal of Pharmaceutical and Biological Archives, 14(2), 1-7.
- Lee, W., et al. (2020). Development of novel tenofovir disoproxil phosphate salt with stability enhancement and bioequivalence to the commercial tenofovir disoproxil fumarate salt in rats and beagle dogs. International Journal of Pharmaceutics, 577, 119077.
- CN113599366B - Tenofovir disoproxil fumarate granules and prepar
- Gilead Sciences. (2012).
- PubChem. (n.d.). Tenofovir.
- Ren, X. (2016). Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine.
- US20170152276A1 - Novel salt of tenofovir disoproxil.
- Spinks, C. B., et al. (2017). Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations. International Journal of Nanomedicine, 12, 1659-1671.
- Wang, Y., et al. (2022). Comprehensive Analysis of Metabolic Changes in Male Mice Exposed to Sodium Valproate Based on GC-MS Analysis. Drug Design, Development and Therapy, 16, 1859-1872.
- Wikipedia. (n.d.). Reverse-transcriptase inhibitor.
- Rayner, S., et al. (2019). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 72(4), 283-289.
- Astier, A., et al. (2016). Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection. Pharmaceutical Technology in Hospital Pharmacy, 1(1), 1-7.
- Hecq, J. D., et al. (2018). Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate. International Journal of Pharmaceutical Compounding, 22(5), 428-431.
- Dong, R., et al. (2023). Preparation, Drug Distribution, and In Vivo Evaluation of the Safety of Protein Corona Liposomes for Liraglutide Delivery. Pharmaceutics, 15(2), 438.
- Aghajanian, H., et al. (2023). Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing. Journal of Visualized Experiments, (191), e64810.
- Li, Y., et al. (2021).
- Aksoy, B., et al. (2023). Monitoring the salt stability and solvent swelling behavior of PAH‐based polyelectrolyte multilayers by quartz crystal microbalance with dissipation. Journal of Applied Polymer Science, 140(36), e54320.
Sources
- 1. Structured Treatment Interruptions with Tenofovir Monotherapy for Simian Immunodeficiency Virus-Infected Newborn Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir diphosphate (sodium salt) | CAS 2738719-07-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. dovepress.com [dovepress.com]
- 4. Formulation of Tenofovir-Loaded Functionalized Solid Lipid Nanoparticles Intended for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Ex Vivo Nasal Mucosa Experimental Design for Drug Permeability Assessments: Correcting Mucosal Thickness Interference and Reevaluating Fluorescein Sodium as an Integrity Marker for Chemically Induced Mucosal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Preparation method for (R)-9-[2-(phosphonomethoxy)propyl]adenine - Eureka | Patsnap [eureka.patsnap.com]
- 8. chembk.com [chembk.com]
- 9. CN105254670A - Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine - Google Patents [patents.google.com]
- 10. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide | PLOS One [journals.plos.org]
- 12. Tenofovir treatment augments anti-viral immunity against drug-resistant SIV challenge in chronically infected rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
